Benzo[b]thiophene, 2,3-dihydro- is an organic compound classified as a member of the benzothiophene family. Its molecular formula is with a molecular weight of approximately 136.214 g/mol. The compound features a fused aromatic system that includes a thiophene ring, which contributes to its chemical reactivity and potential applications in various fields. The standard InChI for this compound is InChI=1S/C8H8S/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2, and its CAS Registry Number is 4565-32-6 .
The synthesis of benzo[b]thiophene derivatives typically involves several methods, including palladium-catalyzed reactions and thiolation annulation techniques. One efficient approach utilizes o-halovinylbenzenes reacted with potassium sulfide to yield various benzothiophenes, accommodating a range of functional groups .
Technical Details:
Benzo[b]thiophene can participate in various chemical reactions due to its electrophilic and nucleophilic properties.
Technical Details:
These reactions often require specific catalysts or conditions to optimize yields and selectivity, reflecting the compound's versatility in synthetic organic chemistry.
The mechanism of action for benzo[b]thiophene derivatives often involves interactions at the molecular level that can affect biological systems.
Data:
For instance, one derivative demonstrated an IC50 value of 62.1 μM against acetylcholinesterase, indicating promising potential for therapeutic applications .
Relevant data regarding its physical properties can be sourced from various chemical databases .
Benzo[b]thiophene derivatives have several scientific uses:
The versatility of benzo[b]thiophene compounds makes them significant in both academic research and industrial applications .
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1